molecular formula C19H24N2S B14549828 N-(6-Methylhept-5-en-1-yl)-N'-naphthalen-1-ylthiourea CAS No. 61755-55-3

N-(6-Methylhept-5-en-1-yl)-N'-naphthalen-1-ylthiourea

Cat. No.: B14549828
CAS No.: 61755-55-3
M. Wt: 312.5 g/mol
InChI Key: IINJZOIZUFHQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea typically involves the reaction of 6-methylhept-5-en-1-amine with naphthalen-1-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antidiabetic and anticancer properties.

Mechanism of Action

The mechanism of action of N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. For example, in its antidiabetic activity, the compound may inhibit enzymes involved in glucose metabolism, thereby reducing blood glucose levels. The thiourea group can also form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methylhept-5-en-1-yl)-N’-phenylthiourea
  • N-(6-Methylhept-5-en-1-yl)-N’-benzylthiourea
  • N-(6-Methylhept-5-en-1-yl)-N’-pyridylthiourea

Uniqueness

N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61755-55-3

Molecular Formula

C19H24N2S

Molecular Weight

312.5 g/mol

IUPAC Name

1-(6-methylhept-5-enyl)-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C19H24N2S/c1-15(2)9-4-3-7-14-20-19(22)21-18-13-8-11-16-10-5-6-12-17(16)18/h5-6,8-13H,3-4,7,14H2,1-2H3,(H2,20,21,22)

InChI Key

IINJZOIZUFHQNG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCNC(=S)NC1=CC=CC2=CC=CC=C21)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.